
Methyl 1-(2-cyanoethyl)-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(2-cyanoethyl)-1H-pyrazole-5-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a cyanoethyl group attached to the pyrazole ring and a carboxylate ester group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrazole-5-carboxylic acid or its derivatives.
Reaction Steps: The cyanoethyl group is introduced through a cyanoethylation reaction, often involving reagents like ethyl cyanoacetate.
Conditions: The reaction is usually carried out in the presence of a base (e.g., triethylamine) and a catalyst (e.g., a Lewis acid like zinc chloride) under reflux conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is produced in batches using large reactors. The process involves continuous monitoring of temperature and pH to ensure product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the cyanoethyl group, involving nucleophiles like ammonia or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Ammonia (NH3) in an aqueous solution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Amides or substituted pyrazoles.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive molecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context and the specific application. For example, in drug design, it may inhibit an enzyme by binding to its active site, thereby modulating its activity.
相似化合物的比较
Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate
1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole
Uniqueness: Methyl 1-(2-cyanoethyl)-1H-pyrazole-5-carboxylate is unique due to its specific structural features, such as the pyrazole ring and the cyanoethyl group, which confer distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H9N3O2 |
|---|---|
分子量 |
179.18 g/mol |
IUPAC 名称 |
methyl 2-(2-cyanoethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-13-8(12)7-3-5-10-11(7)6-2-4-9/h3,5H,2,6H2,1H3 |
InChI 键 |
RGRDZVQMSNGALQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=NN1CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


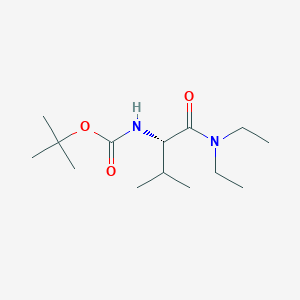
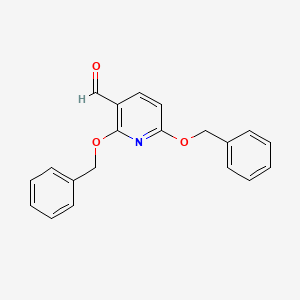
![(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid](/img/structure/B15360981.png)



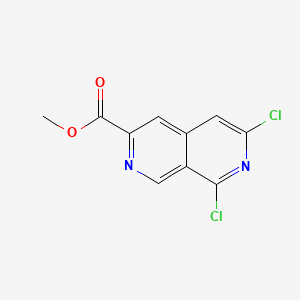

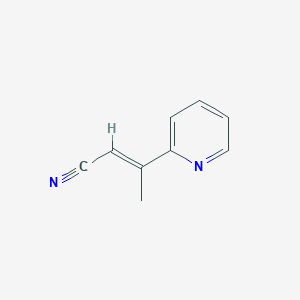
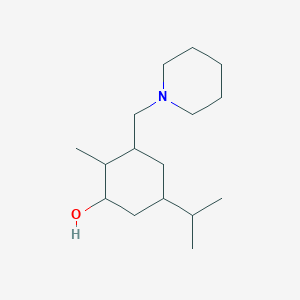

![Dicyclohexyl-[[5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane](/img/structure/B15361035.png)

![1-[(Trimethylsilyl)oxy]-2,3-dihydro-1H-indene-1-carbonitrile](/img/structure/B15361044.png)
